molecular formula C11H18N2OS B2992630 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one CAS No. 900007-57-0

6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one

Cat. No.: B2992630
CAS No.: 900007-57-0
M. Wt: 226.34
InChI Key: PRAOSGQFKYTIGR-UHFFFAOYSA-N
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Description

6-Ethyl-2-(isopentylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features an ethyl group at position 6 and an isopentylthio (3-methylbutylthio) substituent at position 3. Pyrimidinones are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The substitution pattern on the pyrimidinone core significantly influences physicochemical properties such as solubility, logP, and hydrogen-bonding capacity, which in turn modulate pharmacological behavior .

Properties

IUPAC Name

4-ethyl-2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-4-9-7-10(14)13-11(12-9)15-6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAOSGQFKYTIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one typically involves the reaction of ethyl isopentylthiolate with a suitable pyrimidinone derivative under controlled conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-(isopentylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The medical applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP Key Properties/Activities Reference
This compound 6-Ethyl, 2-isopentylthio C₁₁H₁₈N₂OS 238.34 ~3.2* Not explicitly reported (predicted)
2-(Methylthio)pyrimidin-4(3H)-one 2-Methylthio C₅H₆N₂OS 142.18 0.38 Solubility: 2.1 mg/mL (aqueous)
6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one 6-Amino, 2-(2-methylphenyl)amino C₁₁H₁₂N₄O 216.24 1.05 Enhanced H-bond donors (3)
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 6-Methyl, 2-CF₃ C₆H₅F₃N₂O 194.11 1.92 High lipophilicity
3-Ethyl-2-mercapto-6-methylthieno[3,2-d]pyrimidin-4(3H)-one Thieno-fused ring, 3-ethyl, 6-methyl C₉H₁₂N₂OS₂ 228.33 2.8 Antifungal activity (e.g., Colletotrichum gossypii)

*Predicted using QSAR models due to lack of experimental data.

Key Observations :

  • Lipophilicity : The isopentylthio group in the target compound increases logP compared to smaller substituents like methylthio (logP = 0.38) . This enhances membrane permeability but may reduce aqueous solubility.
  • Hydrogen Bonding: Amino or phenylamino substituents (e.g., 6-Amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one) introduce additional H-bond donors/acceptors, improving target binding in enzyme inhibition .
  • Steric Effects : Bulky substituents (e.g., isopentylthio, trifluoromethyl) may hinder binding in sterically constrained active sites but improve selectivity .

Key Insights :

  • Antifungal Activity: Thieno-fused pyrimidinones (e.g., 2-alkylamino-3-aryl-6-triazolyl derivatives) exhibit potent fungicidal effects, likely due to sulfur-mediated membrane disruption .
  • Antioxidant vs. Antitumor: Amino substituents correlate with antioxidant activity, while methoxyphenyl or thieno rings enhance antitumor potency .

Biological Activity

6-Ethyl-2-(isopentylthio)pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiol derivatives with pyrimidine precursors. The method often utilizes various reagents and solvents to optimize yield and purity. For instance, a common synthetic route employs the use of isopentyl mercaptan as a nucleophile in a nucleophilic substitution reaction on a pyrimidine scaffold, leading to the desired product.

Antibacterial Activity

Research indicates that derivatives of pyrimidin-4(3H)-one exhibit significant antibacterial properties. In one study, several pyrimidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results demonstrated that compounds with electron-donating groups showed enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
6-Methyl-2-benzylthio-pyrimidin-4(3H)-one16Escherichia coli
2-(Benzylthio)-pyrimidin-4(3H)-one64Pseudomonas aeruginosa

Anti-inflammatory Activity

Another notable biological activity is the anti-inflammatory potential attributed to this compound. Pyrimidine derivatives have been shown to modulate inflammatory pathways by acting on liver X receptors (LXR), which regulate lipid metabolism and inflammatory responses . This mechanism suggests that compounds like this compound could be beneficial in treating conditions such as arteriosclerosis and other inflammatory diseases.

Case Studies

  • In Vivo Studies : A study investigated the effects of pyrimidinone derivatives in animal models of inflammation. The results indicated a reduction in inflammatory markers and improved lipid profiles, suggesting therapeutic potential for metabolic disorders .
  • In Vitro Studies : High-throughput screening assays demonstrated that certain derivatives exhibited selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of specific substituents significantly influenced their inhibitory activity .

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